molecular formula C11H18ClN5 B14297983 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 125375-01-1

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14297983
CAS No.: 125375-01-1
M. Wt: 255.75 g/mol
InChI Key: CXADJKVXTUHRTF-UHFFFAOYSA-N
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Description

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C15H24ClN5. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorides on cyanuric chloride with appropriate nucleophiles. One common method is the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like DMF or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the nucleophiles used. For example, substitution with an amine nucleophile would yield a corresponding amine derivative of the triazine compound.

Scientific Research Applications

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N~4~-cyclohexyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

125375-01-1

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

6-chloro-4-N-cyclohexyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18ClN5/c1-17(2)11-15-9(12)14-10(16-11)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,13,14,15,16)

InChI Key

CXADJKVXTUHRTF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NC2CCCCC2)Cl

Origin of Product

United States

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